(3-Butoxy-5-methoxyphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery
(3-Butoxy-5-methoxyphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have emerged from the realm of chemical curiosities to become indispensable tools in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts Lewis acidity that enables a diverse range of chemical transformations.[1] The true paradigm shift, however, arrived with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental operation in the construction of complex molecular architectures.[4][5] The relative stability, low toxicity, and broad functional group tolerance of boronic acids have solidified their position as privileged reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6]
This technical guide provides an in-depth exploration of a specific, highly functionalized boronic acid, (3-Butoxy-5-methoxyphenyl)boronic acid. We will delve into its chemical properties, logical synthesis, and its application in the robust Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.
(3-Butoxy-5-methoxyphenyl)boronic acid: A Profile
(3-Butoxy-5-methoxyphenyl)boronic acid is a substituted arylboronic acid that offers a unique combination of steric and electronic properties. The presence of both a butoxy and a methoxy group on the phenyl ring significantly influences its reactivity and solubility, making it an attractive substrate for a variety of synthetic transformations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H17BO4 | N/A |
| Molecular Weight | 224.06 g/mol | [7][8] |
| CAS Number | 1256355-15-3 | N/A |
Synthetic Strategy: A Mechanistic Approach to Boronic Acid Synthesis
A plausible synthetic pathway for (3-Butoxy-5-methoxyphenyl)boronic acid would commence with the corresponding aryl bromide, 1-bromo-3-butoxy-5-methoxybenzene. This starting material can be prepared through standard etherification protocols from commercially available precursors. The subsequent steps are outlined below:
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthesis of (3-Butoxy-5-methoxyphenyl)boronic acid.
Detailed Synthetic Protocol (Hypothetical)
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Formation of the Organolithium Reagent: To a solution of 1-bromo-3-butoxy-5-methoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the organolithium intermediate. The low temperature is crucial to prevent side reactions, such as elimination or reaction with the solvent.
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Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The borate ester acts as an electrophile, and the organolithium species undergoes a nucleophilic attack on the boron atom to form a boronate ester intermediate. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
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Hydrolysis: The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The acidic workup serves to hydrolyze the boronate ester to the desired boronic acid and to neutralize any remaining organolithium reagent.
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Purification: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure (3-Butoxy-5-methoxyphenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[4][6][9] (3-Butoxy-5-methoxyphenyl)boronic acid is an excellent candidate for this reaction, allowing for the introduction of the 3-butoxy-5-methoxyphenyl moiety into a wide range of molecules.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (3-Butoxy-5-methoxyphenyl)boronic acid with an aryl halide (Ar-X).
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), (3-Butoxy-5-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 mmol, 2-3 equivalents). The choice of catalyst and base can be critical and may require optimization for specific substrates.
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Solvent Addition: To the solid mixture, add a degassed solvent system. A common choice is a mixture of an organic solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF), and water. The aqueous phase is essential for the activation of the boronic acid.
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Reaction Execution: The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-butoxy-5-methoxyphenyl moiety can have a profound impact on the pharmacological properties of a molecule. The alkoxy groups can modulate lipophilicity, which in turn influences cell permeability and pharmacokinetic profiles. Furthermore, these groups can engage in specific hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. The growing interest in boronic acids as pharmacophores themselves, beyond their role as synthetic intermediates, underscores the potential for novel drug candidates based on structures derived from (3-Butoxy-5-methoxyphenyl)boronic acid.[1]
Conclusion
(3-Butoxy-5-methoxyphenyl)boronic acid represents a valuable and versatile building block for advanced organic synthesis. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the unique electronic and steric attributes conferred by its substituents, makes it a powerful tool for the construction of complex molecules. For researchers in drug discovery and development, this reagent offers a strategic avenue for the synthesis of novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is paramount to unlocking its full potential in the laboratory.
References
-
3-Methoxyphenylboronic acid - Chem-Impex. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. [Link]
-
C11H17 molar mass. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2351–2364. [Link]
-
Al-Zoubi, R. M., & Al-Masri, H. S. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(9), 1461. [Link]
-
(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid - Molbase. [Link]
-
Molecular Weight Calculator - CalculatorSoup. [Link]
-
Düfert, M. A., J. P. Stambuli, and S. L. Buchwald. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society 136.33 (2014): 11858-11861. [Link]
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide - A-Star Research. [Link]
-
General synthetic procedures - The Royal Society of Chemistry. [Link]
-
2-Isobutoxy-6-methoxyphenylboronic acid Price from Supplier Brand - Chemsrc. [Link]
-
So, C. M., & Kwong, F. Y. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1935–1943. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. [Link]
-
Organoborons | Frontier Specialty Chemicals. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to - University of Glasgow. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4323–4345. [Link]
-
Boström, J., et al. "Which boronic acids are used most frequently for synthesis of bioactive molecules." ChemRxiv. Cambridge: Cambridge Open Engage (2018). [Link]
-
3-cyclopentyloxy-4-methoxyphenylboronic acid - 159613-21-5 - Organoboron compounds - Chemexper. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids and their derivatives - Enamine [enamine.net]
- 3. boronmolecular.com [boronmolecular.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 7. (4-Isopropyl-2-(methoxymethoxy)phenyl)boronic acid [sigmaaldrich.com]
- 8. 2-Isobutoxy-6-methoxyphenylboronic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. Suzuki Coupling [organic-chemistry.org]
